molecular formula C25H54N2 B14626260 N~1~,N~5~-Didecylpentane-1,5-diamine CAS No. 58293-41-7

N~1~,N~5~-Didecylpentane-1,5-diamine

Cat. No.: B14626260
CAS No.: 58293-41-7
M. Wt: 382.7 g/mol
InChI Key: DZMFEKCZRQEHGU-UHFFFAOYSA-N
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Description

N¹,N⁵-Didecylpentane-1,5-diamine is a synthetic diamine derivative of pentane-1,5-diamine (cadaverine) where both terminal nitrogen atoms are substituted with decyl (C₁₀H₂₁) groups. Its structure comprises a linear pentane backbone with primary amine groups at positions 1 and 5, each functionalized with a long hydrophobic decyl chain.

  • Alkylation of cadaverine with decyl halides or alkenes under catalytic conditions (e.g., titanium-catalyzed hydroaminomethylation, as seen in for shorter-chain analogs) .
  • Reductive amination of pentane-1,5-diamine with decyl aldehydes.

Properties

CAS No.

58293-41-7

Molecular Formula

C25H54N2

Molecular Weight

382.7 g/mol

IUPAC Name

N,N'-didecylpentane-1,5-diamine

InChI

InChI=1S/C25H54N2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3

InChI Key

DZMFEKCZRQEHGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCCNCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-Didecylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with decyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine groups of pentane-1,5-diamine attack the decyl halides, resulting in the formation of N1,N~5~-Didecylpentane-1,5-diamine.

Industrial Production Methods

Industrial production of N1,N~5~-Didecylpentane-1,5-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-Didecylpentane-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N~1~,N~5~-Didecylpentane-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~5~-Didecylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physical Properties

The alkyl chain length and substitution pattern critically influence physical properties. Key comparisons include:

Compound Name Alkyl Substituents Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Applications References
Pentane-1,5-diamine (Cadaverine) None 102.18 High 9–12 Biological processes, polymer synthesis
N¹,N¹-Dimethylpentane-1,5-diamine Methyl (C₁) 130.23 Moderate Liquid (RT) Ligand in coordination chemistry
N⁵,N⁵-Diethyl-2-methyl-N¹-phenylpentane-1,5-diamine Ethyl (C₂), phenyl 288.44 Low Oil Catalysis, organic synthesis
N¹,N⁵-Dihexylnaphthalene-1,5-diamine (DAN, D2) Hexyl (C₆) 368.59 Insoluble Crystalline Liquid crystal films, optoelectronics
N¹,N⁵-Didecylpentane-1,5-diamine Decyl (C₁₀) 396.73* Very low Likely waxy solid Surfactants, metal coordination (Inferred)

*Calculated based on structure.

Key Observations :

  • Solubility : Increasing alkyl chain length reduces water solubility. Cadaverine is highly water-soluble, while the didecyl derivative is expected to be hydrophobic, favoring organic solvents .
  • Thermal Behavior : Longer alkyl chains (e.g., decyl) increase melting points compared to methyl/ethyl analogs but remain lower than aromatic derivatives like DAN .

Chemical Reactivity and Coordination Chemistry

  • Cadaverine : Acts as a bidentate ligand in metal complexes but lacks steric bulk. Used in biological systems (e.g., polyamine biosynthesis) .
  • N,N'-Dimethylpentane-1,5-diamine : Forms stable complexes with transition metals (e.g., copper, cadmium) with Cu–N bond distances of ~2.0 Å, as seen in .
  • Comparable to DAN, which forms stable coordination polymers .

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